1H-Benzimidazole-5-carbaldehyde

Organic Synthesis Crystallization Material Science

Choose 1H-Benzimidazole-5-carbaldehyde for its regioisomeric purity essential in kinase inhibitor and fluorescent probe synthesis. Distinct melting point (158.5-161°C) confirms correct 5-carbaldehyde identity vs 2-isomer. HPLC grade minimizes impurities for reproducible SAR and material studies.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 58442-17-4
Cat. No. B1336427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5-carbaldehyde
CAS58442-17-4
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)NC=N2
InChIInChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10)
InChIKeyALCHVVTYAHQOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-5-carbaldehyde (CAS 58442-17-4): Core Properties and Procurement Baseline


1H-Benzimidazole-5-carbaldehyde (CAS 58442-17-4) is a heterocyclic aromatic compound featuring a benzimidazole core with a reactive formyl group at the 5-position [1]. This specific substitution pattern distinguishes it from other regioisomers and substitution variants within the benzimidazolecarbaldehyde class. The compound serves as a critical synthetic intermediate in medicinal chemistry and materials science due to its well-defined physical properties: a molecular formula of C8H6N2O, a molecular weight of 146.15 g/mol, and a melting point range of 158.5-161 °C [1]. These properties, along with its availability at defined purity grades (typically 97-98% HPLC), provide a stable and reproducible starting point for chemical transformations . The compound's utility is further underpinned by its computed physicochemical parameters, including a LogP of 1.3754 and a topological polar surface area of 45.8 Ų, which inform its behavior in reaction media and potential biological applications [1].

Why a Generic 'Benzimidazole Carbaldehyde' Fails: Differentiating 1H-Benzimidazole-5-carbaldehyde from Key Regioisomers and Substitution Analogs


In scientific procurement, substituting one benzimidazole carbaldehyde for another without rigorous justification introduces significant risk of synthetic failure, inconsistent biological activity, or altered material properties. The position of the aldehyde group on the benzimidazole scaffold is a primary determinant of reactivity and binding orientation. For instance, the 5-carbaldehyde regioisomer (CAS 58442-17-4) exhibits a melting point of 158.5-161 °C and a LogP of 1.3754, while its 2-carbaldehyde counterpart (CAS 3314-30-5) has a significantly higher melting point of 224 °C and a distinct spatial orientation that dictates different intermolecular interactions and downstream chemistry [1]. Furthermore, substitution on the benzimidazole nitrogen, such as in 1-methyl-1H-benzimidazole-5-carbaldehyde (CAS 279226-70-9), fundamentally alters hydrogen-bonding capacity and lipophilicity, rendering it a distinct chemical entity with different handling and storage requirements . Such differences are not superficial; they directly impact reaction yields, crystallization behavior, and target engagement in biological assays, making the use of a 'generic' alternative a source of experimental error and irreproducibility.

Quantitative Differentiation of 1H-Benzimidazole-5-carbaldehyde: A Comparator-Driven Evidence Guide


Regioisomeric Differentiation: Melting Point and Physical Form vs. 2-Carbaldehyde Analog

A direct comparison of physical properties reveals that 1H-benzimidazole-5-carbaldehyde (CAS 58442-17-4) melts at 158.5-161 °C, whereas its regioisomer, 1H-benzimidazole-2-carbaldehyde (CAS 3314-30-5), has a significantly higher melting point of 224 °C [1]. This 65 °C difference is a consequence of the distinct intermolecular hydrogen-bonding networks and crystal packing arrangements dictated by the aldehyde's position on the benzimidazole ring.

Organic Synthesis Crystallization Material Science

Lipophilicity and Pharmacokinetic Potential: LogP Value vs. 1-Methyl-5-Carbaldehyde Analog

The computed LogP value for 1H-benzimidazole-5-carbaldehyde is 1.3754 [1]. This value is significantly lower than that of its N-methylated analog, 1-methyl-1H-benzimidazole-5-carbaldehyde, which, based on its structural change, is expected to have a LogP of approximately 1.7-1.9. This quantitative difference of ~0.4 LogP units corresponds to a roughly 2.5-fold difference in partition coefficient (P).

Medicinal Chemistry Drug Design ADME Properties

Commercial Purity Grade and QC Assurance: 98% HPLC Purity Baseline vs. Lower-Grade Options

While 1H-benzimidazole-5-carbaldehyde is offered by various suppliers at 97% purity, specific high-quality vendors provide a minimum purity specification of 98% as determined by HPLC analysis . This represents a 1% absolute increase in purity compared to the more common 97% grade, which can translate to a 33% reduction in impurity levels (e.g., from 3% total impurities to 2%).

Chemical Procurement Quality Control Reproducibility

Synthetic Utility in Kinase Inhibitor Scaffolds: Differentiated Reactivity at the 5-Position

The 5-carbaldehyde substitution pattern on the benzimidazole ring is a privileged scaffold in kinase inhibitor design, as it allows for hydrogen-bonding interactions with the kinase hinge region while leaving the 2-position free for further derivatization [1]. This is in contrast to the 2-carbaldehyde analog, where the aldehyde directly participates in or sterically hinders key interactions at the hinge region. While no direct IC50 comparison between regioisomers exists, the structural rationale for this differentiation is well-established in the kinase inhibitor literature.

Kinase Inhibition Medicinal Chemistry SAR Studies

1H-Benzimidazole-5-carbaldehyde: Evidence-Driven Application Scenarios for Procurement and Research


Medicinal Chemistry: Kinase Inhibitor and Antimicrobial Agent Synthesis

The 5-carbaldehyde building block is the preferred starting material for synthesizing benzimidazole-based kinase inhibitors and antimicrobial agents. Its aldehyde group facilitates the formation of Schiff bases and other key pharmacophores, while its regioisomeric purity (confirmed by melting point) ensures the correct orientation for target engagement in assays [1]. Procurement of the 98% HPLC grade is recommended to minimize impurities that could confound structure-activity relationship (SAR) studies and lead to false-positive biological results.

Chemical Biology: Development of Fluorescent Probes and Sensors

The conjugated system of 1H-benzimidazole-5-carbaldehyde, combined with the reactive aldehyde, makes it an ideal scaffold for constructing fluorescent probes. The compound's moderate LogP (1.3754) supports its conjugation to biomolecules while maintaining solubility for in vitro applications. Its distinct melting point provides a straightforward QC check to ensure the correct isomer was supplied, a crucial step given the often-sensitive nature of probe performance to isomeric impurities [1].

Material Science: Synthesis of Functional Polymers and Metal-Organic Frameworks (MOFs)

The 5-carbaldehyde functionality allows for post-polymerization modification or direct incorporation into polymer backbones via condensation reactions. The well-defined physical properties, including a sharp melting point of 158.5-161 °C, guarantee the batch-to-batch consistency required for reproducible material synthesis and characterization. The use of a 98% HPLC purity grade is particularly important in material applications where trace impurities can significantly alter polymerization kinetics or the final material's optoelectronic properties [1].

Agrochemical Research: Synthesis of Novel Pesticides and Herbicides

The benzimidazole core is a recognized pharmacophore in agrochemicals. 1H-Benzimidazole-5-carbaldehyde provides a versatile entry point for synthesizing a diverse library of analogs with potential antifungal, herbicidal, or insecticidal activity. The ability to differentiate it from the 2-carbaldehyde isomer via a simple melting point test is a valuable, low-cost quality control measure for ensuring the correct building block is used in high-throughput synthetic campaigns, thereby avoiding costly errors in lead optimization [1].

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